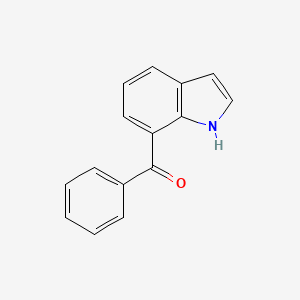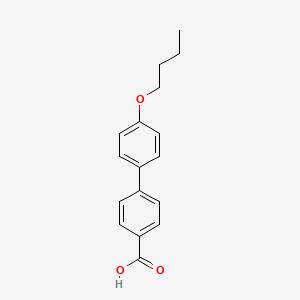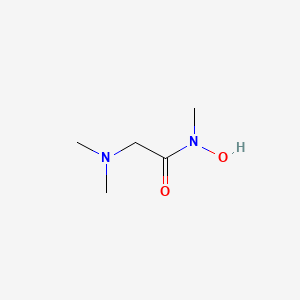
2-(Dimethylamino)-N-hydroxy-N-methylacetamide
Overview
Description
2-(Dimethylamino)-N-hydroxy-N-methylacetamide is a useful research compound. Its molecular formula is C5H12N2O2 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds such as deanol have been used in the treatment of attention deficit-hyperactivity disorder (ADHD), Alzheimer’s disease, autism, and tardive dyskinesia . This suggests that 2-(Dimethylamino)-N-hydroxy-N-methylacetamide may interact with similar targets, potentially influencing neurological pathways.
Mode of Action
It’s known that similar compounds can interact with their targets to induce changes in cellular function . For instance, Deanol is known to interact with neurological pathways, potentially influencing cognitive function .
Biochemical Pathways
For instance, Deanol has been used in the treatment of ADHD, Alzheimer’s disease, autism, and tardive dyskinesia, suggesting that it may influence neurological pathways .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties . For instance, 17-demethoxy 17- [ [ (2-dimethylamino)ethyl]amino]geldanamycin (17DMAG), a water-soluble analogue of a compound currently in clinical trials, has been studied for its plasma pharmacokinetics .
Result of Action
For instance, partially quaternized poly (2- (dimethylamino)ethyl methacrylate) (PQDMAEMA) copolymers have been shown to have antimicrobial action, disrupting the outer membrane of bacterial cells to release their periplasmic proteins .
Action Environment
Similar compounds have been shown to be responsive to changes in ph and temperature . For instance, polymersomes of poly [2- (dimethylamino) ethyl methacrylate]-b-polystyrene have been shown to exhibit responses to changes in pH and temperature .
Properties
IUPAC Name |
2-(dimethylamino)-N-hydroxy-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c1-6(2)4-5(8)7(3)9/h9H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKVYKWEEZWQBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)N(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452888 | |
| Record name | N-Hydroxy-N,N~2~,N~2~-trimethylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65753-93-7 | |
| Record name | N-Hydroxy-N,N~2~,N~2~-trimethylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes N-Methyl-2-dimethylaminoacetohydroxamic acid useful in organic synthesis?
A1: N-Methyl-2-dimethylaminoacetohydroxamic acid demonstrates promising utility as a reagent for cleaving active esters. [, , ] This characteristic is particularly useful in organic synthesis, especially in peptide synthesis where selective deprotection is crucial. Notably, it exhibits this activity under neutral conditions, offering an advantage over methods requiring harsh acidic or basic environments that could potentially harm sensitive functional groups within the target molecule. []
Q2: Are there any applications of N-Methyl-2-dimethylaminoacetohydroxamic acid beyond its use as a reagent in solution?
A2: Yes, researchers have explored immobilizing N-Methyl-2-dimethylaminoacetohydroxamic acid onto polymer beads. [] This modification transforms the reagent into a heterogeneous catalyst, offering several benefits over its solution-phase counterpart. These advantages include ease of separation from the reaction mixture, potential for recyclability, and suitability for continuous flow processes. This development highlights the versatility of N-Methyl-2-dimethylaminoacetohydroxamic acid and its potential for broader applications in organic synthesis.
Q3: The research mentions "photographically useful compounds." How does N-Methyl-2-dimethylaminoacetohydroxamic acid relate to photography?
A3: While N-Methyl-2-dimethylaminoacetohydroxamic acid itself is not directly involved in photography, its development stemmed from research focused on creating novel photographic materials. [] The researchers were exploring various organic reactions, including those involving N-Methyl-2-dimethylaminoacetohydroxamic acid, in the pursuit of compounds with desirable properties for photographic applications. This context highlights how scientific discoveries often emerge unexpectedly while investigating seemingly unrelated research avenues.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
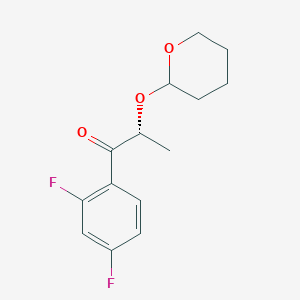
![(2R,8R)-2-(1,3-Benzodioxol-5-yl)-6-oxa-3,17-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B1589599.png)
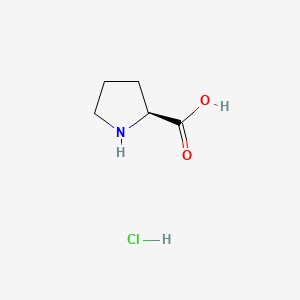
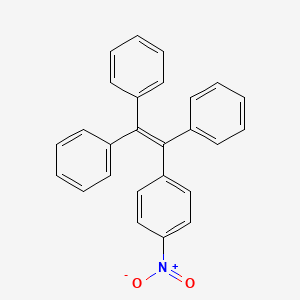
![1H-Benzo[d][1,2,3]triazol-1-yl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate](/img/structure/B1589606.png)
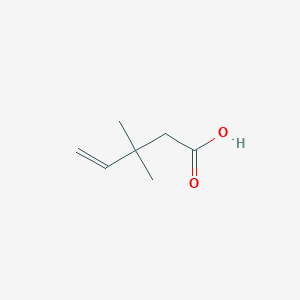
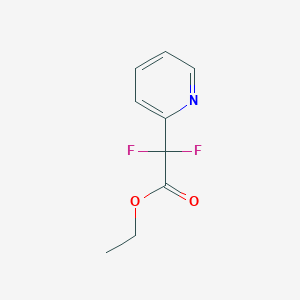
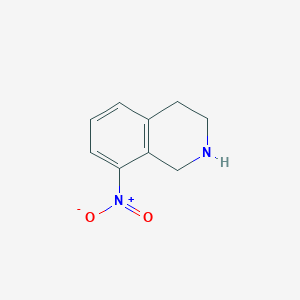
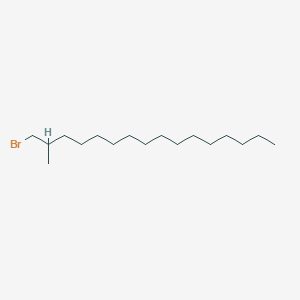
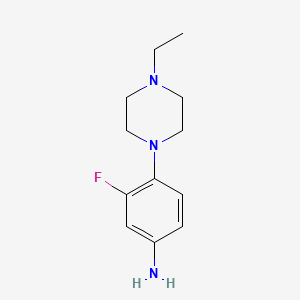
![diethoxyphosphoryl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetate](/img/structure/B1589615.png)
